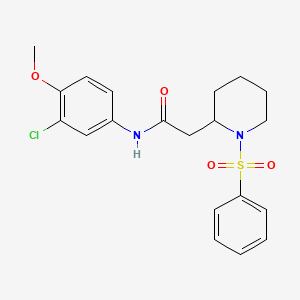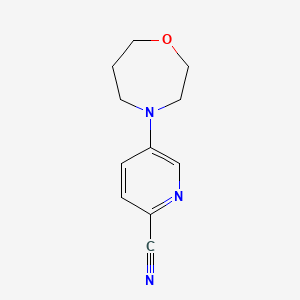
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1556733-66-4 . Its molecular weight is 203.24 and its IUPAC name is 5-(1,4-oxazepan-4-yl)-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C11H13N3O/c12-8-10-2-3-11(9-13-10)14-4-1-6-15-7-5-14/h2-3,9H,1,4-7H2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Isomeric SMILES notation: c1cc(ncc1N2CCCOCC2)C#N . This notation provides a string representation of the compound’s structure.Scientific Research Applications
Inhibition of Xanthine Oxidoreductase
5-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile is explored as an inhibitor of xanthine oxidoreductase (XOR). It shows potent inhibition of XOR, a key enzyme involved in purine metabolism, indicating potential applications in the treatment of disorders like hyperuricemia (Matsumoto et al., 2011).
Synthesis and Reactivity Studies
The compound is involved in synthesis and reactivity studies. For instance, its interaction with hydrazine hydrate has been examined, leading to the formation of various recyclization products (Chumachenko et al., 2014). Such studies expand the knowledge of chemical reactions and synthesis pathways in heterocyclic chemistry.
Development of Kinase Inhibitors
Its derivatives have been used in the scalable synthesis of kinase inhibitors like BMS-986236, showing its utility in drug development processes. These inhibitors have significant applications in treating diseases with aberrant kinase activity (Arunachalam et al., 2019).
Antimicrobial Activity
Some derivatives have been synthesized and tested for their antimicrobial properties. This indicates its potential in contributing to the development of new antimicrobial agents (Komsani et al., 2015).
Microwave-Mediated Synthesis
There is research into its use in microwave-mediated synthesis, highlighting innovative approaches to chemical synthesis which can be more efficient and environmentally friendly (Spencer et al., 2012).
Anticancer Activities
The compound has been involved in the synthesis of novel heterocyclic compounds, which have been evaluated for their potential anti-cancer activities. This demonstrates its role in the ongoing search for effective cancer treatments (Abdel-fattah et al., 2009).
Corrosion Inhibition
Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, particularly in protecting metals like copper. This suggests its potential applications in material sciences and engineering (Sudheer & Quraishi, 2015).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, this compound can impact cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain kinases, resulting in altered phosphorylation states of target proteins. Additionally, this compound can influence gene expression by binding to transcription factors or DNA, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may influence the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and utilization. Additionally, this compound can affect the levels of specific metabolites, such as ATP or NADH, which are crucial for cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with transcription factors or DNA .
properties
IUPAC Name |
5-(1,4-oxazepan-4-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-10-2-3-11(9-13-10)14-4-1-6-15-7-5-14/h2-3,9H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJKHSFVBDONPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide](/img/structure/B2854638.png)
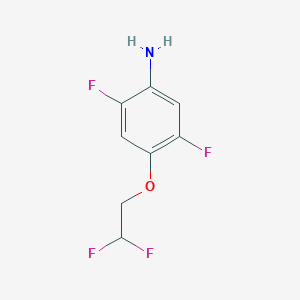
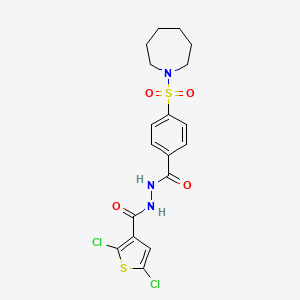
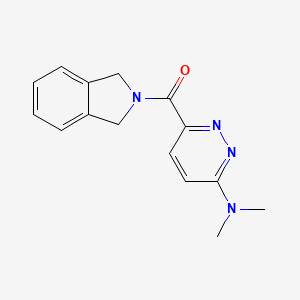
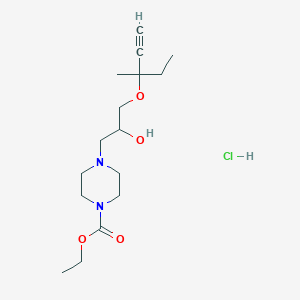
![N-[(1-Aminocycloheptyl)methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2854644.png)
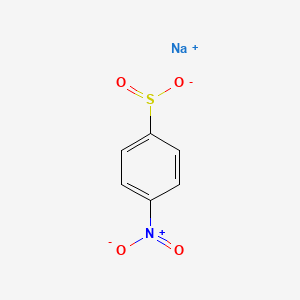
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2854647.png)


![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2854652.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2854654.png)
